Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Overview
Description
Pyrimidine derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in material science. The compound "2-((1-benzyl-4-piperidyl)amino)-pyrimidine" is a type of pyrimidine derivative that is not explicitly mentioned in the provided papers, but the papers do discuss various pyrimidine compounds with different substitutions that can provide insights into the chemical behavior and potential applications of pyrimidine derivatives .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-step synthesis approach has been developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol . Similarly, other papers describe the synthesis of pyrimidine derivatives through condensation reactions, utilizing different starting materials and conditions to achieve the desired substituted pyrimidines . These methods highlight the versatility of pyrimidine synthesis, which can be tailored to introduce specific functional groups and achieve compounds with desired properties.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their physical, chemical, and biological properties. The papers discuss the determination of structures through various spectroscopic techniques such as NMR and FT-IR, as well as the analysis of molecular-electronic structures and charge-assisted hydrogen bonding . The presence of substituents on the pyrimidine ring can significantly influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions, often facilitated by the presence of amino groups and other reactive substituents. The papers do not provide explicit details on the chemical reactions of "2-((1-benzyl-4-piperidyl)amino)-pyrimidine," but they do mention the reactivity of similar compounds. For example, substituted pyrimidines have been used as intermediates in the synthesis of more complex molecules, indicating their potential as versatile building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The papers report properties such as solubility, thermal stability, and moisture absorption, which are important for their practical applications . For example, polyimides containing pyrimidine moieties exhibit excellent solubility in polar solvents and high thermal stability, making them suitable for applications that require materials with these properties . Additionally, the antibacterial and antifungal activities of some pyrimidine derivatives have been evaluated, showing that these compounds can have significant biological activities .
Scientific Research Applications
Chemical Modification and Biological Properties
Pyrimidine derivatives, specifically those with modifications in the pyridine moiety, have been studied for their potential biological properties. A study by Ukrainets et al. (2015) explored the methylation of the pyridine part of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to enhance their analgesic properties. This chemical modification led to increased biological activity, particularly for para-substituted derivatives, suggesting potential use in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Corrosion Inhibition
Pyrimidine derivatives also find applications in corrosion inhibition. A study by Hou et al. (2019) showed that certain pyrimidine derivatives, specifically those with benzyl substitution, can act as corrosion inhibitors for mild steel in acidic solutions. These derivatives exhibited mixed-type inhibition with predominant cathodic effectiveness, highlighting their potential in industrial applications (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).
Crystal Structure and Biological Evaluation
Stolarczyk et al. (2021) conducted a study on the synthesis and biological evaluation of 5-hydroxymethylpyrimidines, variants of pyrimidine. This study provided insights into the cytotoxic properties of these compounds against various cell lines and their antimicrobial activity. Derivatives with specific structural features showed moderate anticancer properties and weak antibacterial properties (Stolarczyk, Matera-Witkiewicz, Wolska, Krupińska, Mikołajczyk, Pyra, & Bryndal, 2021).
Antimicrobial Activity
Bhat and Begum (2021) synthesized and characterized various pyrimidine carbonitrile derivatives, assessing their antimicrobial activity. Some compounds exhibited potential in inducing bacterial cell membrane rupture and disintegration, suggesting their utility in antimicrobial applications (Bhat & Begum, 2021).
Antihistaminic Properties
Research by Mossini et al. (1984) on 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds revealed their antihistaminic properties, particularly against H1-histamine receptors. This indicates the potential use of these compounds in the development of antihistamines (Mossini, Maggiali, Morini, Impicciatore, & Molina, 1984).
Antitumor Activities
A study by Singh and Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones showed significant anti-cancer activities against various human tumor cell lines. The presence of specific groups in the pyrimidine ring structure enhanced the anti-cancer properties of these molecules, providing a pathway for potential cancer treatments (Singh & Paul, 2006).
Synthesis and Applications
Sami and Younis (2022) presented the synthesis of fused 4-amino pyrimidine derivatives using green chemistry techniques. These derivatives have a wide range of applications in biological, medicinal, pharmaceutical, and agricultural fields (Sami & Younis, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATGOOHGVPUVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227014 | |
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
CAS RN |
76167-42-5 | |
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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